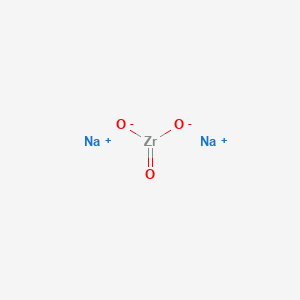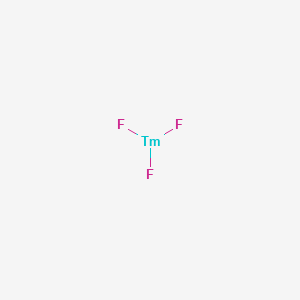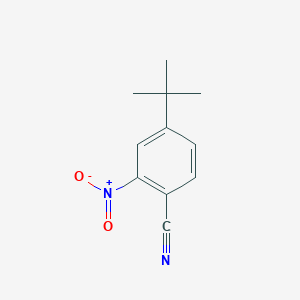
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid, also known as 1-methyl-1,2,4-benzenetricarboxylic acid, is a derivative of trimellitic acid. Trimellitic acid itself is a benzene derivative with three carboxylic acid groups positioned at the 1, 2, and 4 locations on the benzene ring. This compound is a colorless solid and is primarily used in the production of various polymers, resins, and plasticizers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid can be synthesized through the oxidation of 1,2,4-trimethylbenzene. The process involves the catalytic air oxidation of pseudocumene (1,2,4-trimethylbenzene) using a combination of manganese, cobalt, cerium, and titanium in the presence of bromine as the catalyst . The reaction is typically carried out in acetic acid as a solvent under controlled temperature and pressure conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of trimellitic acid and its derivatives often involves a similar oxidation process. The crude product obtained from the oxidation is further purified through crystallization and filtration to obtain high-purity trimellitic acid .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form trimellitic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Esterification reactions typically use alcohols in the presence of acid catalysts, while amidation reactions use amines.
Major Products Formed
Trimellitic Anhydride: Formed through the dehydration of trimellitic acid.
Trimellitic Esters: Formed through esterification reactions with various alcohols.
Trimellitic Amides: Formed through amidation reactions with amines.
Wissenschaftliche Forschungsanwendungen
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various polymers and resins.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of plasticizers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of trimellitic acid 1-methyl involves its interaction with various molecular targets and pathways. In oxidative degradation processes, the compound undergoes reactions with hydroxyl radicals generated through electro-Fenton technology, leading to its mineralization . The presence of carboxylic acid groups allows it to participate in various chemical reactions, making it a versatile compound in both synthetic and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hemimellitic Acid: Benzene-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Mellitic Acid: Benzene-1,2,3,4,5,6-hexacarboxylic acid.
Uniqueness
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its ability to form various derivatives, such as anhydrides, esters, and amides, makes it a valuable compound in multiple fields of research and industry.
Eigenschaften
CAS-Nummer |
13912-71-5 |
|---|---|
Molekularformel |
C10H8O6 |
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
4-methoxycarbonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O6/c1-16-10(15)6-3-2-5(8(11)12)4-7(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
OCOWBXQVZRSXRZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)



![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
![2-Hydrazinylnaphtho[2,1-d]thiazole](/img/structure/B88570.png)




![[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate](/img/structure/B88576.png)
